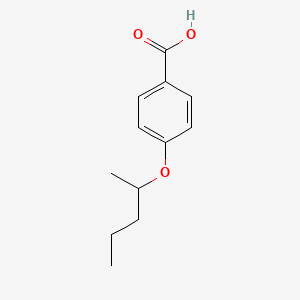

4-(1-Methylbutoxy)benzoic acid

Description

4-(1-Methylbutoxy)benzoic acid is a benzoic acid derivative with a 1-methylbutoxy substituent at the para position of the aromatic ring. This structural modification introduces steric and electronic effects that influence its physicochemical properties, such as solubility, lipophilicity, and reactivity. Notably, commercial availability of this compound appears restricted, as indicated by its discontinued status across multiple product sizes (e.g., 1g, 5g) in supplier catalogs .

Structure

3D Structure

Properties

IUPAC Name |

4-pentan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-9(2)15-11-7-5-10(6-8-11)12(13)14/h5-9H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLOIDXSXSKJBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)OC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylbutoxy)benzoic acid typically involves the esterification of benzoic acid with 1-methylbutanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then neutralized, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylbutoxy)benzoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration and bromine for bromination are employed.

Major Products Formed

Oxidation: Formation of 4-(1-Methylbutoxy)benzaldehyde and this compound.

Reduction: Formation of 4-(1-Methylbutoxy)benzyl alcohol.

Substitution: Formation of 4-(1-Methylbutoxy)-2-nitrobenzoic acid and 4-(1-Methylbutoxy)-2-bromobenzoic acid.

Scientific Research Applications

4-(1-Methylbutoxy)benzoic acid is utilized in various scientific research fields, including:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of 4-(1-Methylbutoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Parameters

*Estimated via analogy to alkoxy-substituted benzoic acids.

Key Observations :

- The 1-methylbutoxy group in this compound significantly increases lipophilicity compared to smaller substituents (e.g., -OH or -OCH₃), enhancing membrane permeability but reducing aqueous solubility.

- Electron-withdrawing groups (e.g., -COOCH₃ in 4-(Methoxycarbonyl)benzoic acid) lower the pKa of the carboxylic acid, increasing acidity .

Key Insights :

- Unlike its bioactive analogs (e.g., BChE inhibitors in ), this compound lacks documented pharmacological studies. Its utility may lie in synthetic pathways requiring bulky alkoxy groups.

- Phenolic analogs (e.g., 4-hydroxybenzoic acid) dominate in preservative applications due to their simplicity and low toxicity.

Biological Activity

The compound is known to exhibit properties similar to other benzoic acids, which are often involved in local anesthetic activity. The mechanism of action for benzoic acid derivatives generally involves the modulation of sodium ion channels in nerve membranes, leading to reduced nerve impulse conduction.

Potential Mechanisms:

- Sodium Channel Interaction : Like other benzoic acid derivatives, 4-(1-Methylbutoxy)benzoic acid may interact with sodium channels, potentially affecting neuronal excitability.

- Biochemical Pathways : The compound's synthesis involves pathways like the shikimate and phenylpropanoid pathways, which are crucial for various biological functions.

Antimicrobial and Antioxidant Properties

While specific studies on this compound are scarce, benzoic acid derivatives are generally recognized for their antimicrobial and antioxidant properties. These activities are often attributed to their ability to disrupt cellular membranes or scavenge free radicals .

Comparative Studies

Research on similar compounds has shown that benzoic acid derivatives can enhance proteasome and autophagy-lysosome pathways, which are vital for protein degradation and cellular homeostasis. For instance, studies have indicated that certain benzoic acids can activate cathepsins B and L, enzymes critical for protein turnover in cells .

Study on Benzoic Acid Derivatives

A study published in Nature evaluated the biological activities of various benzoic acid derivatives isolated from Bjerkandera adusta. Although this compound was not specifically tested, similar compounds showed significant enhancement of proteasomal activity and autophagy pathways in human fibroblasts. The findings suggested potential applications in anti-aging therapies due to the activation of these pathways .

In Silico Studies

In silico analyses have indicated that certain structural features of benzoic acid derivatives could lead to strong interactions with key cellular proteins involved in degradation systems. This suggests that this compound may possess similar potential as a modulator of cellular processes .

Data Table: Comparative Biological Activities

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Proteasome Activation | Cathepsin Activation |

|---|---|---|---|---|

| This compound | Unknown | Unknown | Potential (theoretical) | Potential (theoretical) |

| 3-Chloro-4-methoxybenzoic acid | Moderate | High | High | High |

| 4-Hydroxybenzoic acid | High | Moderate | Moderate | Moderate |

Q & A

Synthesis and Optimization

Basic Q1: What are the critical steps in the multi-step synthesis of 4-(1-Methylbutoxy)benzoic acid, and how can reaction conditions be optimized for higher yield? Methodological Answer:

- Key Steps : The synthesis typically involves:

- Etherification : Introducing the 1-methylbutoxy group via nucleophilic substitution (e.g., Williamson ether synthesis) using 4-hydroxybenzoic acid and 1-bromo-2-methylbutane under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Purification : Column chromatography or recrystallization to isolate intermediates.

- Acid Workup : Hydrolysis of protecting groups (if used) under acidic conditions.

- Optimization :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve etherification efficiency.

- Yield Monitoring : Use TLC or HPLC to track reaction progress .

Advanced Q2: How can researchers resolve contradictions in reported synthetic yields for this compound derivatives? Methodological Answer:

- Root Cause Analysis : Investigate variables such as moisture sensitivity of intermediates, steric hindrance in etherification, or side reactions (e.g., esterification of the benzoic acid group).

- Mitigation Strategies :

- Use anhydrous conditions and inert atmospheres.

- Characterize intermediates via to confirm purity before proceeding.

- Compare kinetic studies under varying temperatures to identify optimal pathways .

Structural Characterization

Basic Q3: What analytical techniques are essential for confirming the molecular structure of this compound? Methodological Answer:

- NMR Spectroscopy :

- : Confirm the presence of the 1-methylbutoxy group (δ 0.8–1.6 ppm for methyl/methylene protons) and aromatic protons (δ 6.8–8.0 ppm).

- : Identify the ether linkage (C-O at ~70 ppm) and carboxylic acid carbon (δ ~170 ppm).

- X-ray Crystallography : Resolve crystal packing and confirm bond lengths/angles using programs like SHELXL .

Advanced Q4: How can researchers address discrepancies in crystallographic data refinement for this compound? Methodological Answer:

- Software Tools : Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) to handle twinning or disorder in the 1-methylbutoxy chain.

- Validation Metrics :

Physicochemical Properties

Basic Q5: How can thermal stability and phase transitions of this compound be characterized? Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C for benzoic acid derivatives).

- Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions (e.g., endothermic peaks at 120–150°C) .

Advanced Q6: What computational methods are suitable for predicting the solubility and partition coefficient (logP) of this compound? Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute dipole moments and polar surface area.

- QSAR Models : Use software like ACD/Percepta to estimate logP based on fragment contributions from the 1-methylbutoxy and carboxylic acid groups .

Functional Reactivity

Basic Q7: What functional group transformations are feasible for this compound, and under what conditions? Methodological Answer:

- Esterification : React with alcohols (e.g., methanol/H) to form methyl esters.

- Decarboxylation : Thermal or catalytic (e.g., CuO) removal of CO under inert atmospheres.

- Electrophilic Substitution : Nitration (HNO/HSO) at the aromatic ring’s meta position .

Advanced Q8: How can kinetic isotope effects (KIEs) elucidate the mechanism of esterification in this compound derivatives? Methodological Answer:

- Deuterium Labeling : Synthesize deuterated analogs (e.g., 4-(1-Methylbutoxy-d)benzoic acid) to compare reaction rates.

- KIE Analysis : A primary KIE () suggests rate-determining proton transfer, while secondary KIEs indicate transition-state bonding changes .

Biological and Material Applications

Basic Q9: What in vitro assays are used to evaluate the biological activity of this compound? Methodological Answer:

- Enzyme Inhibition : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric assays (e.g., LOX inhibition via linoleic acid peroxidation).

- Antimicrobial Testing : Agar diffusion assays with Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Q10: How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity? Methodological Answer:

- Modification Strategies :

- Introduce electron-withdrawing groups (e.g., -NO) to enhance COX-2 selectivity.

- Replace the 1-methylbutoxy chain with shorter/longer alkyl chains to optimize logP and membrane permeability.

- Computational Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 active site) .

Data Analysis and Reproducibility

Advanced Q11: How should researchers address inconsistencies in reported biological activity data for this compound? Methodological Answer:

- Standardization : Adopt OECD guidelines for assay protocols (e.g., fixed concentrations, controlled pH).

- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies.

- Replication : Validate results in orthogonal assays (e.g., switch from colorimetric to fluorometric detection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.